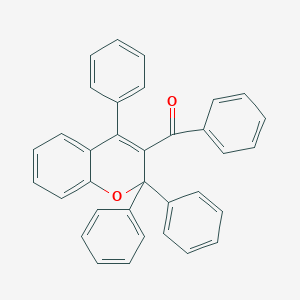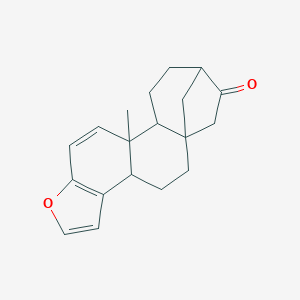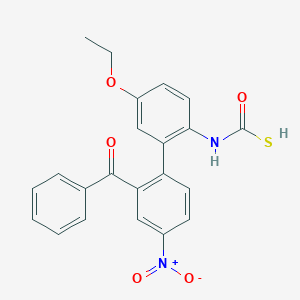
Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester, commonly known as "CBME" is an organic compound that has been studied for its potential applications in scientific research. CBME is a molecule that has a unique structure that makes it suitable for use in various research applications.
Mechanism Of Action
The mechanism of action of CBME is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. CBME has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
CBME has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. CBME has also been found to exhibit antibacterial activity against various strains of bacteria.
Advantages And Limitations For Lab Experiments
One of the advantages of CBME is its ability to selectively target certain enzymes and biological systems. This makes it a valuable tool for studying the mechanisms of various diseases and for developing new therapies. However, one of the limitations of CBME is its toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of CBME. One area of research is the development of new therapies for cancer and other diseases. CBME has been shown to exhibit promising anti-cancer activity, and further studies are needed to determine its potential as a therapeutic agent. Another area of research is the development of new fluorescent probes for imaging biological systems. CBME has been shown to exhibit promising fluorescence properties, and further studies are needed to determine its potential as a fluorescent probe. Finally, further studies are needed to determine the safety and toxicity of CBME, which will be important for its use in various applications.
Conclusion:
In conclusion, CBME is an organic compound that has been studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. CBME has also been studied for its potential use as a fluorescent probe for imaging biological systems. While there are limitations to its use, CBME has the potential to be a valuable tool for studying the mechanisms of various diseases and for developing new therapies. Future studies will be needed to determine its full potential and to ensure its safety and efficacy.
Synthesis Methods
CBME can be synthesized using a multistep process, which involves the reaction of 4-ethoxyphenyl isothiocyanate with 2-benzoyl-4-nitrophenol. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography, which yields CBME in high purity.
Scientific Research Applications
CBME has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. CBME has also been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
CAS RN |
111093-27-7 |
|---|---|
Product Name |
Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester |
Molecular Formula |
C22H18N2O5S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[2-(2-benzoyl-4-nitrophenyl)-4-ethoxyphenyl]carbamothioic S-acid |
InChI |
InChI=1S/C22H18N2O5S/c1-2-29-16-9-11-20(23-22(26)30)18(13-16)17-10-8-15(24(27)28)12-19(17)21(25)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H2,23,26,30) |
InChI Key |
OABZBKNMYFHBNZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)S)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)S)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Other CAS RN |
111093-27-7 |
synonyms |
[[2-(2-benzoyl-4-nitro-phenyl)-4-ethoxy-phenyl]amino]methanethioic aci d |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



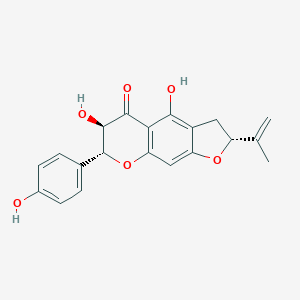


![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
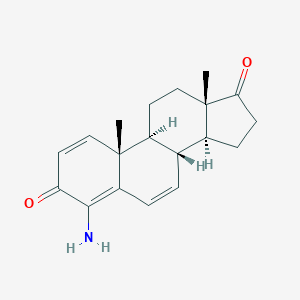

![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
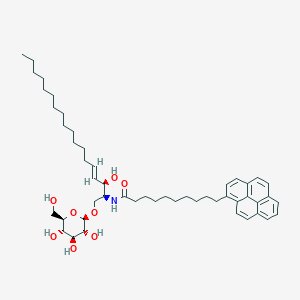
![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)
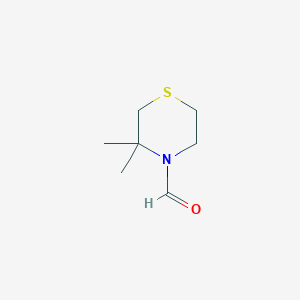
![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)

